Kinase Hinge Binding Mode and Selectivity Advantage of Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core exhibits weak interaction with the kinase hinge region, enabling ATP-competitive but not ATP-mimetic inhibition anchored at the kinase back pocket. This property permits profoundly different binding modes while maintaining high kinome-wide selectivity, as demonstrated by isomers MU1464 and MU1668 [1]. This scaffold yielded a quality chemical probe (MU1920) selective for the underexplored kinase Haspin, suitable for in vivo applications [1].
| Evidence Dimension | Kinase binding mode and selectivity profile |
|---|---|
| Target Compound Data | Scaffold enables variable binding modes with kinome-wide selectivity |
| Comparator Or Baseline | Furo[3,2-b]pyridine scaffold (direct analog with oxygen replacing sulfur) |
| Quantified Difference | Furo[3,2-b]pyridine scaffold yields selective inhibitors of CLK and HIPK kinases [2]; thieno[3,2-b]pyridine scaffold targets Haspin, CDKLs, and TAF1L [1] |
| Conditions | Kinase inhibition profiling across kinome panels; structural analysis of inhibitor-kinase co-crystal complexes |
Why This Matters
Selecting the thieno[3,2-b]pyridine scaffold provides access to a distinct set of kinase targets (Haspin, CDKLs, TAF1L) not addressed by the furo analog, enabling orthogonal chemical biology tool development.
- [1] Martín Moyano, P. et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angew. Chem. Int. Ed. 2025, 64, e202412786. View Source
- [2] Němec, V. et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Eur. J. Med. Chem. 2021, 215, 113299. View Source
